molecular formula C7H15NO B1587153 Tetrahydrofurfuryl-N,N-dimethylamine CAS No. 30727-09-4

Tetrahydrofurfuryl-N,N-dimethylamine

Cat. No. B1587153
CAS RN: 30727-09-4
M. Wt: 129.2 g/mol
InChI Key: JKAJLDZOBJSTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrofurfuryl-N,N-dimethylamine (THF-DMA) is a chemical compound with potential applications in various fields of scientific research. It is a tertiary amine that is commonly used as a catalyst, solvent, and intermediate in organic synthesis. THF-DMA is also known for its unique properties, which make it suitable for use in biochemical and physiological studies.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Catalytic Condensation for Amide Synthesis : Tetrahydrofurfuryl-N,N-dimethylamine is useful in catalytic condensation reactions for synthesizing aryl amides. A study by Sawant et al. (2018) demonstrated the use of diboron catalysts, including Tetrahydrofurfuryl-N,N-dimethylamine, in the efficient synthesis of aryl amides without needing additional dehydrating agents (Sawant et al., 2018).

Chemical Reactions and Interactions

  • Reactivity with Weak Acids : Norris (1972) explored the reactions of tetrakis(dimethylamino)ethylene, closely related to Tetrahydrofurfuryl-N,N-dimethylamine, with weak acids in methanol, revealing insights into carbon-carbon bond cleavage and other chemical transformations (Norris, 1972).

  • Hydroamination Studies : Kliger et al. (1987) studied the hydroamination of tetrahydrofurfuryl alcohol by dimethylamine, highlighting the formation of various alcohols and diols. This research illustrates the versatility of Tetrahydrofurfuryl-N,N-dimethylamine in chemical reactions (Kliger et al., 1987).

NMR Spectroscopy and Chemical Analysis

  • NMR Studies of Acid-Base Equilibria : Grunwald et al. (1957) utilized nuclear magnetic resonance to study acid-base equilibria in solutions containing dimethylamine, showcasing the application of Tetrahydrofurfuryl-N,N-dimethylamine in spectroscopic analysis (Grunwald et al., 1957).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Louven et al. (2015) investigated the crystal structure of borated N,N,N',N'-tetramethyldiaminomethane, a compound related to Tetrahydrofurfuryl-N,N-dimethylamine, revealing insights into the geometry and bonding of such molecules (Louven et al., 2015).

Biochemistry and Pharmaceutical Research

  • Tetracycline Biosynthesis : Zhang et al. (2008) identified the minimal enzymes required for anhydrotetracycline biosynthesis, where Tetrahydrofurfuryl-N,N-dimethylamine's derivatives play a crucial role. This research opens avenues for engineered biosynthesis of tetracycline analogues (Zhang et al., 2008).

Environmental Chemistry

  • Atmospheric Chemistry : Loukonen et al. (2010) conducted a computational study on the hydration of sulfuric acid clusters with dimethylamine, which is structurally similar to Tetrahydrofurfuryl-N,N-dimethylamine. This study contributes to understanding the role of such compounds in atmospheric sulfuric acid nucleation (Loukonen et al., 2010).

properties

IUPAC Name

N,N-dimethyl-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(2)6-7-4-3-5-9-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAJLDZOBJSTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952954
Record name N,N-Dimethyl-1-(oxolan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofurfuryl-N,N-dimethylamine

CAS RN

30727-09-4
Record name Tetrahydro-N,N-dimethyl-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30727-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrofurfuryl-N,N-dimethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-1-(oxolan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrofurfuryl-N,N-dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrahydrofurfuryl-N,N-dimethylamine
Reactant of Route 2
Reactant of Route 2
Tetrahydrofurfuryl-N,N-dimethylamine
Reactant of Route 3
Reactant of Route 3
Tetrahydrofurfuryl-N,N-dimethylamine
Reactant of Route 4
Reactant of Route 4
Tetrahydrofurfuryl-N,N-dimethylamine
Reactant of Route 5
Reactant of Route 5
Tetrahydrofurfuryl-N,N-dimethylamine
Reactant of Route 6
Reactant of Route 6
Tetrahydrofurfuryl-N,N-dimethylamine

Citations

For This Compound
7
Citations
R Kozak, M Matlengiewicz - International Journal of Polymer …, 2016 - Taylor & Francis
Full article: Influence of polar modifiers on microstructure of polybutadiene obtained by anionic polymerization. Part 3: Lewis acid alkoxide (μ) and Lewis base amine, amine-ether, and …
Number of citations: 9 www.tandfonline.com
R Kozak, M Matlengiewicz - International Journal of Polymer …, 2017 - Taylor & Francis
A comparison was performed of the influence of polar modifiers forming (separately or simultaneously) σ and μ complexes with a living center during anionic polymerization of 1,3-…
Number of citations: 8 www.tandfonline.com
A Forens, K Roos, C Dire, B Gadenne, S Carlotti - Polymer, 2018 - Elsevier
Mechanical and viscoelastic properties of polybutadiene-based rubber materials are highly dependent on polybutadiene microstructure along with molar mass, dispersity, polymer …
Number of citations: 17 www.sciencedirect.com
R Kozak, M Matlengiewicz - Polymer Testing, 2017 - Elsevier
The influence of interaction enthalpy (ΔH MOD/BuLi ) of μ, σ, σ+μ and σ-μ complexing polar modifiers with n-butyllithium on the 1,3-butadiene anionic polymerization enthalpy (ΔH BD ), …
Number of citations: 3 www.sciencedirect.com
PA Forens - 2018 - theses.hal.science
The goal of this research work is to find original ways to obtained polybutadiene with defined microstructure by developing multimetallic initiation systems. The aim of the first …
Number of citations: 3 theses.hal.science
R Kozak, M Matlengiewicz - International Journal of Polymer …, 2015 - Taylor & Francis
The influence of Lewis base (σ complex) amine-ether and ether-type polar modifiers on the microstructure of polybutadiene obtained by anionic polymerization was studied. Analysis of …
Number of citations: 18 www.tandfonline.com
PA FORENS - theses.hal.science
Le caoutchouc naturel est historiquement le premier élastomère utilisé dans le domaine des pneumatiques. Il est notamment issu de la culture de l’arbre Hevea brasiliensis, et il est …
Number of citations: 0 theses.hal.science

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.